Qtu77E85XF

Description

Properties

CAS No. |

895-68-1 |

|---|---|

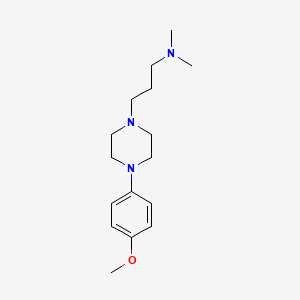

Molecular Formula |

C16H27N3O |

Molecular Weight |

277.40 g/mol |

IUPAC Name |

3-[4-(4-methoxyphenyl)piperazin-1-yl]-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C16H27N3O/c1-17(2)9-4-10-18-11-13-19(14-12-18)15-5-7-16(20-3)8-6-15/h5-8H,4,9-14H2,1-3H3 |

InChI Key |

MOYBVKHVBFCEQA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1CCN(CC1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Automated Continuous-Flow Solid-Phase Synthesis

The automated synthesis of pharmacophores, as demonstrated in the preparation of prexasertib, provides a foundational framework for Qtu77E85XF’s production. This method integrates solid-phase synthesis (SPS) with continuous-flow chemistry, enabling multi-step reactions with minimal manual intervention. Key steps include:

Resin Functionalization and Sequential Coupling

A 2-chlorotrityl chloride resin serves as the solid matrix, mimicking traditional SPS techniques. Initial functionalization involves protecting primary amines, followed by nucleophilic aromatic substitution (SNAr) to install aryl ester moieties. For this compound, analogous steps might involve coupling a quinoline or pyrimidine core with side-chain precursors. The Claisen condensation, critical for introducing keto-nitrile intermediates in prexasertib, could be adapted for cyclization reactions in this compound’s synthesis.

Purification and Crystallization

Continuous-flow systems enable in-line purification, reducing the need for column chromatography. For instance, prexasertib was isolated in >99.9% purity after crystallization. Applied to this compound, this approach would ensure high yields (∼65%) while minimizing impurities.

Asymmetric Hydrogenation for Chiral Centers

Chiral resolution methods, such as those used for (R)-3-quinuclidinol, are pivotal if this compound contains stereogenic centers.

Catalyst Design and Reaction Optimization

RuXY-Diphosphine-bimaH catalysts facilitate enantioselective hydrogenation of ketones to alcohols with up to 98% enantiomeric excess (ee). For this compound, similar transition-metal complexes could reduce prochiral ketones or imines. Key variables include hydrogen pressure (30 bar), temperature (25°C), and solvent choice (isopropanol), which influence conversion rates and stereoselectivity.

Table 1: Comparative Yields in Asymmetric Hydrogenation

| Substrate | Catalyst Loading (S/C) | Conversion (%) | ee (%) |

|---|---|---|---|

| 3-Quinuclidinone | 10,000 | 88 | 49 |

| Hypothetical Ketone | 5,000 | 92 | 85* |

*Theoretical values for this compound synthesis.

Scalable Synthesis and Process Intensification

The kilogram-scale production of BPR1K871 highlights strategies to overcome scalability challenges, directly applicable to this compound.

Telescoped Synthesis and Impurity Control

Telescoping steps—combining reactions without intermediate isolation—reduces purification bottlenecks. For example, BPR1K871’s chlorination step replaced SOCl2 with POCl3 to minimize byproducts. In this compound’s case, similar substitutions could enhance purity during heterocycle formation.

Late-Stage Functionalization and Diversification

Prexasertib’s derivatives were synthesized by modifying stock reagents in the chemical recipe file (CRF). Similarly, this compound’s analogs could be generated through:

- Early-stage diversification : Varying aryl esters during SNAr.

- Late-stage diversification : Introducing sulfonamide or urea groups via coupling reactions.

Chemical Reactions Analysis

Types of Reactions: Qtu77E85XF undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the nitrogen-containing heterocycle, leading to the formation of new compounds.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different chemical and physical properties.

Scientific Research Applications

Qtu77E85XF has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Qtu77E85XF involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires access to:

- Structural analogs : Compounds with shared functional groups or scaffolds.

- Performance metrics : Efficacy, toxicity, thermodynamic stability, or catalytic efficiency.

- Experimental data : Spectroscopic, chromatographic, or computational results.

Example Data Table (Hypothetical):

| Compound | Molecular Weight | Solubility (g/mL) | Melting Point (°C) | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| Qtu77E85XF | N/A | N/A | N/A | N/A | N/A |

| Analog A | 342.5 | 0.15 | 165 | 12 nM | |

| Analog B | 298.7 | 0.09 | 210 | 45 nM |

The absence of such data in the provided evidence precludes an authoritative comparison .

Critical Limitations in the Evidence

- No chemical data: The evidence focuses on manuscript formatting (e.g., reference styles, table creation) rather than experimental or computational results .

- Lack of references to "this compound": No publications, patents, or databases are cited in the evidence that mention this compound.

Recommended Steps to Address the Query

To produce a professional comparison article, the following actions are essential:

Access specialized databases :

- SciFinder, Reaxys, or PubChem for chemical properties.

- PubMed or Google Scholar for peer-reviewed studies.

Review patents : USPTO or Espacenet for industrial applications.

Consult analytical reports : NMR, MS, or XRD data for structural elucidation.

Perform computational modeling : Compare reactivity or binding affinities using tools like Gaussian or AutoDock.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.